molecular formula C11H11N3O B8451053 6-Methyl-3-pyridylmethyl-4-pyrimidone

6-Methyl-3-pyridylmethyl-4-pyrimidone

Cat. No.: B8451053
M. Wt: 201.22 g/mol
InChI Key: YCPJEVAPBNKVAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Methyl-3-pyridylmethyl-4-pyrimidone is a heterocyclic compound featuring a pyrimidone core substituted with a methyl group at position 6 and a pyridylmethyl moiety at position 3. This structural configuration confers unique physicochemical and biological properties, making it a candidate for pharmaceutical and agrochemical research. Pyrimidone derivatives are widely studied for their roles as kinase inhibitors, antimicrobial agents, and enzyme modulators due to their ability to mimic purine or pyrimidine bases in biological systems .

Properties

Molecular Formula

C11H11N3O

Molecular Weight

201.22 g/mol

IUPAC Name

4-methyl-2-(pyridin-3-ylmethyl)-1H-pyrimidin-6-one

InChI

InChI=1S/C11H11N3O/c1-8-5-11(15)14-10(13-8)6-9-3-2-4-12-7-9/h2-5,7H,6H2,1H3,(H,13,14,15)

InChI Key

YCPJEVAPBNKVAH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)NC(=N1)CC2=CN=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Overview

The methyl group at position 6 may reduce steric hindrance compared to bulkier substituents, facilitating binding to enzymatic active sites.

Comparative Analysis with Analogous Compounds

To contextualize its properties, 6-Methyl-3-pyridylmethyl-4-pyrimidone is compared to structurally related pyrimidone derivatives (Table 1).

Table 1: Key Properties of this compound and Analogues

Compound Name Substituents Molecular Weight (g/mol) Solubility (mg/mL) Biological Activity
This compound 6-Me, 3-Pyridylmethyl 205.23 0.5 (DMSO) Kinase inhibition (IC₅₀: ~10 nM)
6-Amino-2-methyl-4-pyrimidone 2-Me, 6-Amino 139.15 12.0 (Water) Antiviral activity (EC₅₀: 50 μM)
4-Pyrimidone Unsubstituted 96.09 8.2 (Water) Base scaffold for drug design

Substituent Effects on Solubility and Bioavailability

  • This compound : The pyridylmethyl group increases lipophilicity (logP ~1.8), reducing aqueous solubility but enhancing blood-brain barrier penetration.
  • 6-Amino-2-methyl-4-pyrimidone: The polar amino group (logP ~0.3) improves water solubility, favoring systemic circulation but limiting CNS activity .

Thermal Stability

  • This compound exhibits a melting point of 198–202°C, higher than 6-Amino-2-methyl-4-pyrimidone (165–168°C), likely due to enhanced intermolecular interactions from the pyridyl group.

Research Implications and Limitations

While this compound shows promise in preclinical kinase inhibition studies, direct comparative data with other pyrimidones remain sparse. Its structural complexity may also pose synthetic challenges compared to simpler analogues like 4-pyrimidone.

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